molecular formula C₂₂¹³CH₂₁F₇N₂¹⁵N₂O₃ B1157491 ent-Aprepitant-13C15N2

ent-Aprepitant-13C15N2

Cat. No.: B1157491
M. Wt: 537.4
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Aprepitant-13C15N2 is a stable isotope-labeled enantiomer of Aprepitant, a neurokinin-1 (NK1) receptor antagonist used clinically to prevent chemotherapy-induced nausea and vomiting (CINV). This compound is distinguished by its isotopic enrichment with 15 carbon-13 (<sup>13</sup>C) atoms and 2 nitrogen-15 (<sup>15</sup>N) atoms, replacing natural carbon-12 and nitrogen-14 isotopes at specific positions. The "ent-" prefix denotes its enantiomeric form, which is structurally distinct from the native Aprepitant due to the inversion of stereochemical configuration .

Its primary applications include use as an internal standard in quantitative mass spectrometry (LC-MS/MS) for pharmacokinetic studies, metabolic pathway analysis, and impurity profiling in pharmaceutical development. The isotopic labeling ensures minimal interference with the natural compound during analytical assays, enabling high-precision measurements .

Properties

Molecular Formula

C₂₂¹³CH₂₁F₇N₂¹⁵N₂O₃

Molecular Weight

537.4

Synonyms

5-[[(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one-13C15N2;  [2S-[2α(R*),3α]]-5-[[2-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]meth

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key distinctions between ent-Aprepitant-13C15N2 and structurally or functionally related compounds:

Compound Isotopic Labeling Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
ent-Aprepitant-13C15N2 15 × <sup>13</sup>C, 2 × <sup>15N C23H21F7N4O3 ~670.5 (calculated) N/A LC-MS internal standard, enantiomeric studies
Aprepitant None C23H21F7N4O3 534.43 170729-80-3 Clinical NK1 antagonist
Aprepitant-d4 4 × <sup>2</sup>H (deuterium) C23H17D4F7N4O3 ~538.5 1133387-60-6 Metabolic stability assays
[<sup>13</sup>C6]-Aprepitant 6 × <sup>13</sup>C <sup>13</sup>C6C17H21F7N4O3 ~540.4 N/A Isotope dilution mass spectrometry
Entecavir-<sup>15</sup>N-<sup>13</sup>C2 2 × <sup>13</sup>C, 1 × <sup>15</sup>N C12H14N5O3 ~296.3 (calculated) N/A Antiviral research, isotope tracing

Key Differentiators:

Isotopic Complexity: ent-Aprepitant-13C15N2 incorporates both <sup>13</sup>C and <sup>15</sup>N isotopes, providing a unique mass signature for distinguishing it from non-labeled Aprepitant and its deuterated analogs (e.g., Aprepitant-d4). This dual labeling enhances specificity in multi-analyte LC-MS workflows . In contrast, [<sup>13</sup>C6]-Aprepitant is labeled only with carbon isotopes, limiting its utility in studies requiring nitrogen pathway tracing .

Enantiomeric Properties :

  • The "ent-" configuration renders ent-Aprepitant-13C15N2 stereochemically distinct from native Aprepitant. This property is critical for investigating chiral recognition in NK1 receptor binding or enantiomer-specific metabolism .
  • Compounds like Aprepitant-d4 retain the original stereochemistry, making them less suitable for studying enantiomeric interactions.

Comparative Applications :

  • Aprepitant-d4 is primarily used in metabolic stability studies due to deuterium’s kinetic isotope effect, which slows hydrogen-bond cleavage in vivo .
  • Entecavir-<sup>15</sup>N-<sup>13</sup>C2 (a structurally unrelated antiviral) shares isotopic labeling strategies but differs in therapeutic target and chemical class, underscoring the diversity of isotope applications in drug development .

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